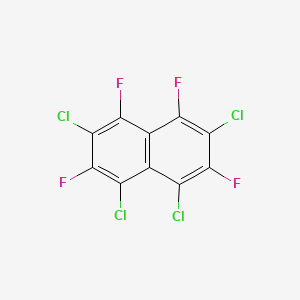
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene is a chemical compound characterized by the presence of four chlorine atoms and four fluorine atoms attached to a naphthalene ring. This compound is part of the broader class of perhalogenated naphthalenes, which are known for their stability and unique chemical properties.
Méthodes De Préparation
The synthesis of 1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene typically involves the halogenation of naphthalene derivatives. One common method includes the chlorination and fluorination of naphthalene under controlled conditions. Industrial production methods often utilize catalysts and specific reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of halogenating agents such as chlorine and fluorine gases or their compounds.
Analyse Des Réactions Chimiques
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the halogen atoms.
Reagents and Conditions: Common reagents include halogenating agents, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be explored for potential biological activities.
Industry: This compound is used in the production of specialty chemicals and materials, particularly those requiring high stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene exerts its effects is primarily through its chemical reactivity. The presence of multiple halogen atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the halogen atoms play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene can be compared with other perhalogenated naphthalenes, such as:
Tetrachlorophthalic Anhydride: Similar in having multiple chlorine atoms, but differs in its anhydride functional group.
Tetrachloroethylene: Another chlorinated compound, but with a simpler structure and different applications.
2,3,7,8-Tetrachlorodibenzodioxin: Known for its toxicity, this compound has a different structure and significantly different applications and effects.
Propriétés
Numéro CAS |
129697-98-9 |
|---|---|
Formule moléculaire |
C10Cl4F4 |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
1,3,6,8-tetrachloro-2,4,5,7-tetrafluoronaphthalene |
InChI |
InChI=1S/C10Cl4F4/c11-3-1-2(7(15)5(13)9(3)17)8(16)6(14)10(18)4(1)12 |
Clé InChI |
DOKIUXLIKZCKNP-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)Cl)F)Cl)C(=C(C(=C2F)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



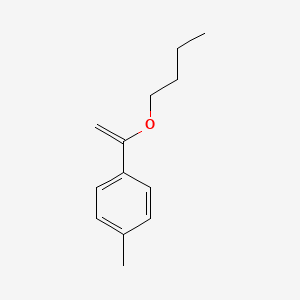

![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
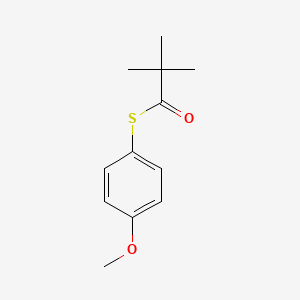
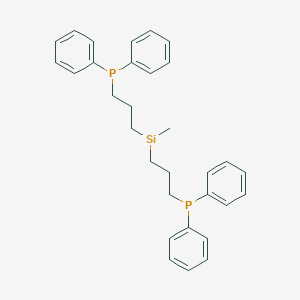
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
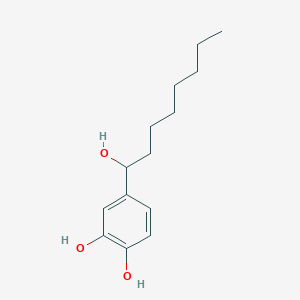

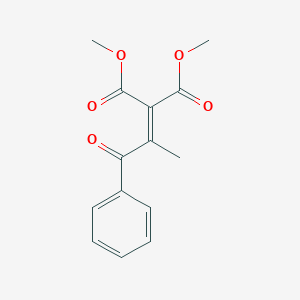
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
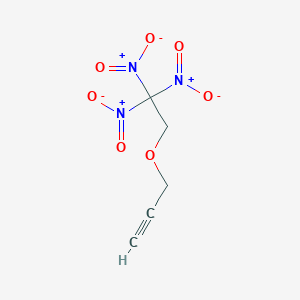
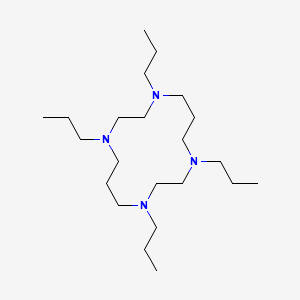
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
